6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide” is an organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including an isoindoline ring, a nitro group, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Ring: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of an aromatic ring is usually performed using a mixture of concentrated nitric acid and sulfuric acid.
Amide Bond Formation: The final step involves coupling the isoindoline derivative with a hexanoic acid derivative in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may further react to form various substituted amides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation might produce a nitroso compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, leading to the development of new drugs.
Industry
In the industrial sector, such compounds might be used in the production of advanced materials, including polymers and coatings, due to their chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of “6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide” would depend on its specific biological target. Generally, compounds with similar structures may act by:
Binding to Enzymes: Inhibiting enzyme activity by occupying the active site or allosteric sites.
Interacting with Receptors: Modulating receptor activity by mimicking or blocking natural ligands.
Disrupting Cellular Processes: Interfering with cellular signaling pathways or structural components.
Comparison with Similar Compounds
Similar Compounds
- 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-phenylhexanamide
- 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-nitrophenyl)hexanamide
- 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methylphenyl)hexanamide
Uniqueness
The presence of the nitro group and the specific substitution pattern on the aromatic ring make “6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide” unique. These features can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(2-methyl-4-nitrophenyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-13-15(24(28)29)10-11-18(14)22-19(25)9-3-2-6-12-23-20(26)16-7-4-5-8-17(16)21(23)27/h4-5,7-8,10-11,13H,2-3,6,9,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJRPSIXBAAYOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.